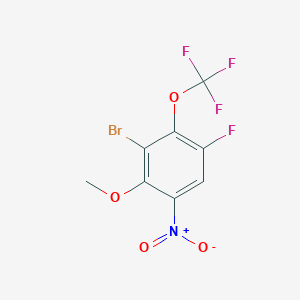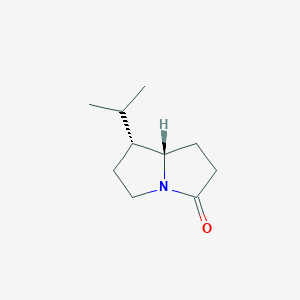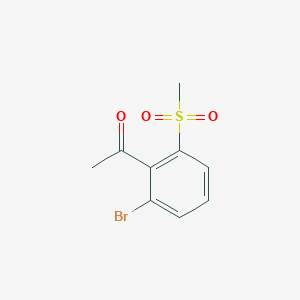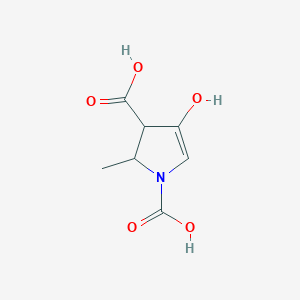
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with hydroxyl and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as solvent choice and temperature control, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyrrole ring structure but with different substituents.
2,3-Dihydro-4H-pyran: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
857207-74-0 |
|---|---|
Fórmula molecular |
C7H9NO5 |
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-2,3-dihydropyrrole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-3-5(6(10)11)4(9)2-8(3)7(12)13/h2-3,5,9H,1H3,(H,10,11)(H,12,13) |
Clave InChI |
PGJHCOMOWHMVBP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=CN1C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




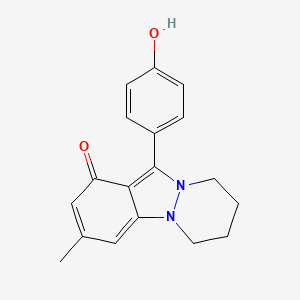

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
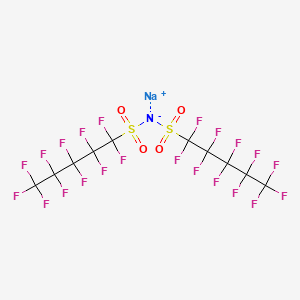
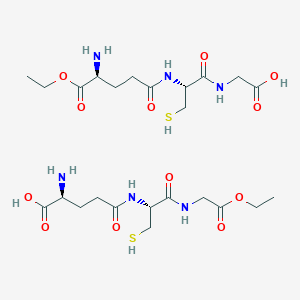

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)

